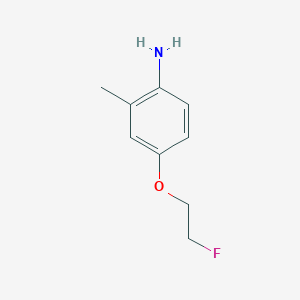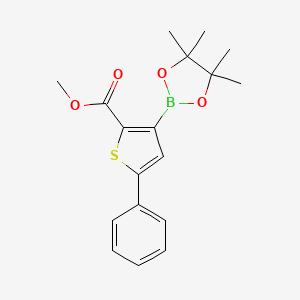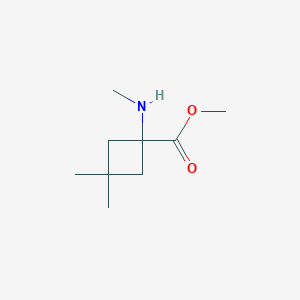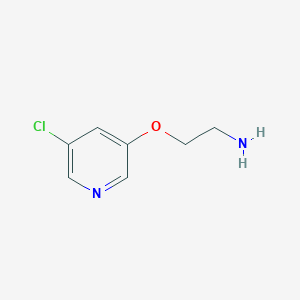![molecular formula C15H28O3Si B13332847 Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups due to its stability and ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.
Introduction of the TBDMS Group: The hydroxyl group on the bicyclic core is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group if the TBDMS protecting group is removed.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Fluoride ions (e.g., from TBAF - tetrabutylammonium fluoride) can be used to remove the TBDMS group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting catalytic activity. The TBDMS group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate: Another bicyclic compound with a different ring structure and functional groups.
tert-Butyldimethylsilyl ethers: A class of compounds with the TBDMS protecting group, used for protecting hydroxyl groups in various organic molecules.
Uniqueness
Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure and the presence of both ester and TBDMS groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C15H28O3Si |
|---|---|
Molekulargewicht |
284.47 g/mol |
IUPAC-Name |
ethyl (1R,5S)-3-[tert-butyl(dimethyl)silyl]oxybicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C15H28O3Si/c1-7-17-14(16)13-11-8-10(9-12(11)13)18-19(5,6)15(2,3)4/h10-13H,7-9H2,1-6H3/t10?,11-,12+,13? |
InChI-Schlüssel |
WSTFGTBEGTVECT-UNTZMWQOSA-N |
Isomerische SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC(C2)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1C2C1CC(C2)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


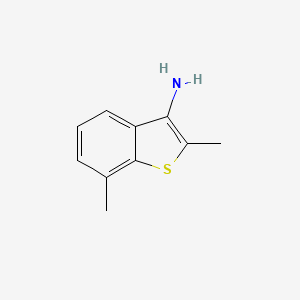
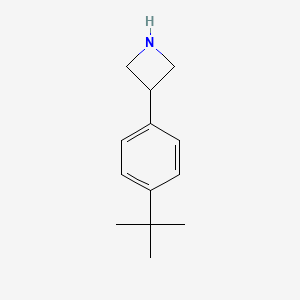
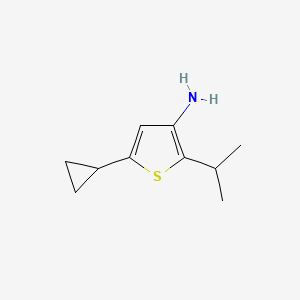
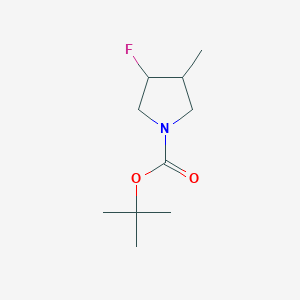
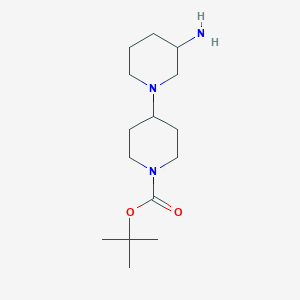
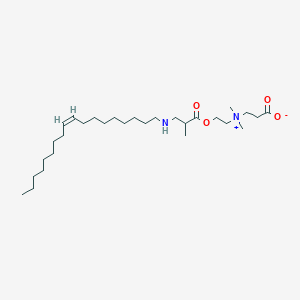
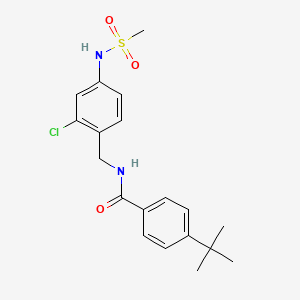
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
